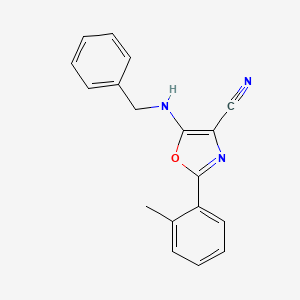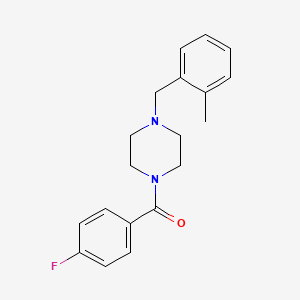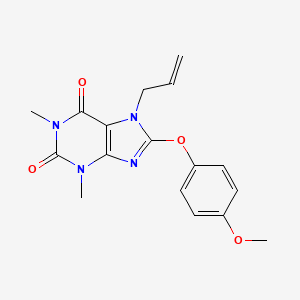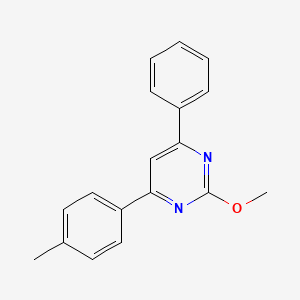
N~2~-(2,6-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,6-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-cancer properties. DMXAA was first synthesized in the 1990s, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA induces tumor necrosis by activating the immune system. DMXAA stimulates the production of cytokines, which attract immune cells to the tumor site. These immune cells then attack the tumor cells, leading to tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). DMXAA has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMXAA is that it has been extensively studied in preclinical models, and its anti-cancer properties have been well-established. However, one of the limitations of DMXAA is that it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of DMXAA. One direction is to investigate the combination of DMXAA with other anti-cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the use of DMXAA in combination with immunotherapy. Finally, there is a need to develop more effective formulations of DMXAA that can improve its solubility and bioavailability.
In conclusion, DMXAA is a small molecule that has been extensively studied for its anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to induce tumor necrosis by activating the immune system. DMXAA has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of DMXAA, including investigating its use in combination with other anti-cancer therapies and developing more effective formulations.
Méthodes De Synthèse
DMXAA can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,6-dimethylbenzaldehyde and 2-methylbenzylamine to form N-(2,6-dimethylphenyl)-N-(2-methylphenyl)formamide. This compound is then reacted with methylsulfonyl chloride to form N-(2,6-dimethylphenyl)-N-(2-methylphenyl)methanesulfonamide. Finally, the methanesulfonamide is reacted with glycine to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. DMXAA has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. In addition to its anti-cancer properties, DMXAA has also been studied for its anti-inflammatory and anti-viral properties.
Propriétés
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-8-5-6-11-16(13)19-17(21)12-20(24(4,22)23)18-14(2)9-7-10-15(18)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSRTZXTQAVZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,6-dimethylphenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B5779165.png)

![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)
![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)


![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)





